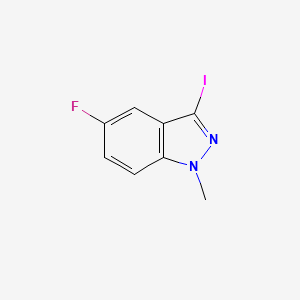

5-Fluoro-3-iodo-1-methyl-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-3-iodo-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIN2/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIFBOPEQAMZJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)C(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650982 | |

| Record name | 5-Fluoro-3-iodo-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060817-10-8 | |

| Record name | 5-Fluoro-3-iodo-1-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060817-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-3-iodo-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-3-iodo-1-methyl-1H-indazole: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 5-Fluoro-3-iodo-1-methyl-1H-indazole, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, reactivity, and critical applications, particularly in the domain of kinase inhibitor discovery.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to participate in hydrogen bonding and other key molecular interactions have made it a cornerstone in the design of numerous clinically approved drugs, including the kinase inhibitors Axitinib and Pazopanib.

This compound (CAS: 1060817-10-8) is a strategically functionalized derivative designed for maximum synthetic versatility. Each substituent serves a distinct and critical purpose:

-

The Indazole Core: Provides the fundamental rigid framework that orients other functional groups for optimal interaction with biological targets.

-

3-Iodo Group: Serves as a highly efficient synthetic handle for introducing molecular diversity. The carbon-iodine bond is readily activated by transition metal catalysts (e.g., palladium), enabling a wide range of cross-coupling reactions.

-

5-Fluoro Group: Modulates the electronic properties of the ring system, often enhancing metabolic stability and improving binding affinity to target proteins through favorable electrostatic interactions.

-

1-Methyl Group: This N-alkylation is a crucial design element. It blocks the indazole N-H proton, which could otherwise interfere with or lead to undesired side reactions during cross-coupling, thereby simplifying synthesis and improving reaction yields.

This combination of features makes this compound an invaluable starting material for creating libraries of complex molecules aimed at treating diseases like cancer and neurological disorders.[]

Physicochemical and Spectroscopic Data

Accurate characterization is the foundation of chemical synthesis and drug discovery. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1060817-10-8 | [2] |

| Molecular Formula | C₈H₆FIN₂ | [] |

| Molecular Weight | 276.05 g/mol | [] |

| Appearance | Off-white to light yellow solid (Predicted) | N/A |

| Boiling Point | ~307.6 °C (Estimated) | [2] |

| Density | ~1.74 g/cm³ (Estimated) | [2] |

| SMILES | CN1C2=C(C=C(F)C=C2)C(=N1)I | [2] |

| InChI Key | KUIFBOPEQAMZJO-UHFFFAOYSA-N | [2] |

Structural Elucidation: A Spectroscopic Roadmap

While a publicly available, peer-reviewed spectrum for this specific molecule is not readily accessible, its structure can be unambiguously confirmed using a standard suite of spectroscopic techniques. The following represents a predictive guide based on the analysis of its precursors and related structures.[3]

Workflow for Structural Verification

References

The Strategic Imperative of Fluorine Substitution in Enhancing the Metabolic Stability of Indazole Scaffolds

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract: The indazole motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents. However, its susceptibility to metabolic degradation presents a significant hurdle in drug development, often leading to poor pharmacokinetic profiles and premature termination of promising candidates. A key strategy to surmount this challenge is the selective incorporation of fluorine atoms into the indazole core or its substituents. This guide provides a comprehensive technical overview of the role of fluorine substitution in enhancing the metabolic stability of indazole-containing compounds. We will explore the underlying physicochemical principles, detail the mechanisms of metabolic shielding, present robust experimental workflows for stability assessment, and provide actionable insights for rational drug design.

The Indazole Scaffold: A Double-Edged Sword in Drug Discovery

Indazoles are bicyclic heteroaromatic compounds that are bioisosteres of indoles and phenols, capable of engaging in crucial hydrogen bonding interactions with biological targets. This has led to their successful application in numerous drug discovery programs, particularly in oncology and inflammatory diseases.[1] However, the very features that make indazoles attractive for target binding also render them susceptible to metabolic attack. The electron-rich aromatic system and associated alkyl or aryl substituents serve as "metabolic soft spots" for oxidative enzymes, primarily the cytochrome P450 (CYP) superfamily.[2][3]

Common metabolic pathways leading to the rapid clearance of indazole-based drugs include:

-

Aromatic Hydroxylation: Oxidation of the indazole or appended phenyl rings.[4]

-

N-Dealkylation: Removal of alkyl groups from the indazole nitrogen.[4]

-

Amide Hydrolysis: Cleavage of carboxamide linkers often present in indazole-based inhibitors.[4]

-

Oxidation of Substituents: Hydroxylation of benzylic or other aliphatic positions on side chains.

These metabolic events not only deactivate the drug but can also lead to the formation of potentially reactive or toxic metabolites.[5] Addressing this metabolic liability early in the discovery process is critical for developing safe and efficacious medicines.

Caption: Common metabolic liabilities of the indazole scaffold.

Fluorine: The Medicinal Chemist's Tool for Metabolic Fortification

The substitution of a hydrogen atom with fluorine has become a premier strategy in medicinal chemistry to enhance drug-like properties.[6][7][8] This is due to fluorine's unique combination of steric and electronic properties. While its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to function as a bioisostere, its electronic influence is profound.[7][9]

Key Properties of Fluorine Driving Metabolic Stability:

-

High Electronegativity: As the most electronegative element, fluorine strongly withdraws electron density from the carbon atom to which it is attached.[9][10] This inductive effect can deactivate the aromatic ring towards electrophilic attack by oxidative enzymes.[11]

-

C-F Bond Strength: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry (~485 kJ/mol for sp³ C-F).[10] This makes it highly resistant to homolytic cleavage and enzymatic oxidation, effectively "shielding" a potential site of metabolism.[10][12]

Mechanisms of Fluorine-Mediated Metabolic Shielding

-

Direct Blocking of Metabolic Hotspots: The most direct application is to replace a hydrogen atom at a known site of metabolic oxidation with a fluorine atom.[7][12] For instance, if a specific position on the indazole ring is susceptible to hydroxylation, installing a fluorine atom at that position physically blocks the CYP450 active site from performing the oxidation. The strength of the C-F bond makes it a metabolic dead end.[13]

-

Electronic Deactivation: Placing fluorine on or near a metabolic soft spot can alter the electronic properties of the site, making it a less favorable substrate for metabolic enzymes.[11] The strong electron-withdrawing nature of fluorine can lower the energy of the highest occupied molecular orbital (HOMO) of an aromatic ring, making it less susceptible to oxidation.

-

Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule.[10] This can orient the molecule within an enzyme's active site in a way that shields metabolically labile positions from the reactive heme-oxygen species.

Caption: Mechanism of metabolic blocking by fluorine substitution.

Experimental Assessment of Metabolic Stability

The theoretical benefits of fluorination must be confirmed through rigorous experimental evaluation. The standard workflow involves in vitro assays that predict in vivo metabolic clearance.[14]

Core Experiment: The Liver Microsomal Stability Assay

This assay is the workhorse for assessing Phase I metabolic stability in early drug discovery.[15][16] It measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are vesicle-like artifacts derived from the endoplasmic reticulum and contain a high concentration of CYP450 enzymes.[16]

Step-by-Step Protocol:

-

Preparation:

-

Thaw pooled liver microsomes (human, rat, or other species) on ice.[17]

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and a positive control (a compound with known metabolic clearance, e.g., testosterone).

-

Prepare a cofactor solution containing NADPH (Nicotinamide adenine dinucleotide phosphate), the essential reducing equivalent for CYP450 activity.

-

-

Incubation:

-

In a 96-well plate, add the reaction buffer.

-

Add the microsomal suspension to achieve a final protein concentration of 0.5-1.0 mg/mL.

-

Add the test compound to achieve a final concentration of 1 µM.

-

Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.

-

-

Time-Point Sampling & Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a solution containing a protein-precipitating organic solvent (e.g., ice-cold acetonitrile) and an internal standard for analytical quantification.[18]

-

-

Sample Processing & Analysis:

-

Centrifuge the quenched samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18][19] The amount of remaining parent compound at each time point is quantified by comparing its peak area to that of the internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the line from this plot is the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .[14]

-

Caption: Experimental workflow for an in vitro microsomal stability assay.

Data Interpretation: A Case Study

The impact of fluorination is best illustrated with quantitative data. Consider the following example derived from preclinical studies on androgen receptor antagonists, where an indole core (bioisosteric to indazole) was modified.[2][3]

| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, mL/min/mg) | Data Source |

| UT-155 | Non-fluorinated indole parent | 12.35 | High (not specified) | [3] |

| 32a | 4-Fluoro-indazole analog | 13.29 | High (not specified) | [3] |

| 32c | CF₃-substituted indazole analog | 53.71 | 1.29 | [3] |

Analysis of Results:

-

The parent, non-fluorinated compound UT-155 exhibits a short half-life of ~12 minutes, indicating rapid metabolic turnover.

-

Simple substitution with a single fluorine atom (32a ) at the 4-position of the indazole ring offered negligible improvement. This demonstrates that the position of fluorination is critical; this was likely not a primary site of metabolism.

-

In stark contrast, the introduction of a trifluoromethyl (CF₃) group (32c ) led to a greater than 4-fold increase in metabolic half-life and a correspondingly low intrinsic clearance.[3] The CF₃ group likely provides a more significant steric and electronic shield over a broader area of the molecule, effectively protecting multiple potential metabolic soft spots. This highlights that the choice of the fluorinated motif (e.g., -F vs. -CF₃) is a key design consideration.

Conclusion and Future Perspectives

The strategic incorporation of fluorine is a validated and powerful approach to overcoming the metabolic instability of indazole-based drug candidates. By leveraging the unique properties of the C-F bond to block or slow down enzymatic degradation, medicinal chemists can significantly improve the pharmacokinetic profiles of these molecules, leading to longer half-lives, enhanced bioavailability, and a greater probability of clinical success.[6][13][20]

The process is one of rational, iterative design. It begins with identifying metabolic liabilities, either through in vitro experiments or in silico prediction tools.[21] This is followed by the synthesis and evaluation of strategically fluorinated analogs. As demonstrated, the position and nature of the fluorine substitution are paramount to success.[22][23] The robust experimental workflows outlined in this guide provide the means to reliably quantify the impact of these modifications, enabling data-driven decisions in the drug discovery cascade. As synthetic methodologies for late-stage fluorination continue to advance, the ability to precisely engineer metabolic stability into complex molecules will only become more refined, further cementing the role of fluorine as an indispensable element in the development of next-generation therapeutics.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 10. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. pharmacyjournal.org [pharmacyjournal.org]

- 13. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bioivt.com [bioivt.com]

- 16. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 17. nuvisan.com [nuvisan.com]

- 18. benchchem.com [benchchem.com]

- 19. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. discovery.researcher.life [discovery.researcher.life]

- 21. researchgate.net [researchgate.net]

- 22. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 5-Fluoro-3-iodo-1-methyl-1H-indazole: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract: 5-Fluoro-3-iodo-1-methyl-1H-indazole is a halogenated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its strategic substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl group on the privileged indazole scaffold, offers multiple avenues for synthetic diversification and the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound, with a particular focus on its role in the discovery of kinase inhibitors for the treatment of cancer and other proliferative diseases. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this versatile intermediate.

The Privileged Indazole Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is considered a "privileged scaffold" in drug discovery.[1] This designation stems from the ability of the indazole core to serve as a versatile template for the design of ligands that can interact with a wide range of biological targets with high affinity and selectivity.[2][3] The presence of two nitrogen atoms in the pyrazole ring allows for a variety of hydrogen bonding interactions, while the benzene ring provides a platform for hydrophobic and van der Waals interactions.

The pharmacological profile of indazole derivatives can be finely tuned through the introduction of various substituents at different positions of the bicyclic system.[2] Halogen atoms, in particular, play a crucial role in modulating the physicochemical and biological properties of drug candidates. Fluorine substitution can enhance metabolic stability, improve binding affinity through the formation of favorable electrostatic interactions, and alter the pKa of nearby functional groups.[4] The larger iodine atom, on the other hand, serves as a versatile synthetic handle for the introduction of additional molecular complexity through transition metal-catalyzed cross-coupling reactions.[5] The methylation of one of the indazole nitrogen atoms can further influence the molecule's solubility, lipophilicity, and metabolic fate.

Physicochemical Properties and Structural Analysis of this compound

While comprehensive experimental data for this compound is not extensively reported in the public domain, its key physicochemical properties can be calculated or inferred from closely related analogs.

| Property | Value | Source |

| CAS Number | 1060817-10-8 | [6][7][8] |

| Molecular Formula | C₈H₆FIN₂ | [7][] |

| Molecular Weight | 276.05 g/mol | [] |

| Appearance | Expected to be a solid | Inferred |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | Inferred |

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Data:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-CH₃ | ~3.9 | Singlet | - |

| H-4 | ~7.8 | Doublet of doublets | J ≈ 9.0, 2.5 |

| H-6 | ~7.2 | Doublet of doublets | J ≈ 9.0, 4.5 |

| H-7 | ~7.5 | Doublet of doublets | J ≈ 9.0, 2.5 |

Predicted ¹³C NMR Data:

| Carbon | Chemical Shift (δ, ppm) |

| N-CH₃ | ~35 |

| C3 | ~90 (due to iodine) |

| C3a | ~140 |

| C4 | ~115 (J_CF ≈ 25 Hz) |

| C5 | ~160 (J_CF ≈ 250 Hz) |

| C6 | ~110 (J_CF ≈ 20 Hz) |

| C7 | ~120 (J_CF ≈ 5 Hz) |

| C7a | ~125 |

Synthesis and Derivatization Strategies

A specific, detailed synthesis protocol for this compound is not prominently published. However, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of substituted indazoles. The proposed synthesis involves a two-step sequence starting from the commercially available 5-fluoro-1H-indazole.

Proposed Synthesis of this compound

Step 1: Iodination of 5-Fluoro-1H-indazole

The C3 position of the indazole ring can be selectively iodinated using molecular iodine in the presence of a base.[5]

Experimental Protocol:

-

To a solution of 5-fluoro-1H-indazole (1.0 equiv.) in a suitable solvent such as N,N-dimethylformamide (DMF), add potassium hydroxide (2.5 equiv.) at room temperature.

-

Stir the mixture until the starting material is fully dissolved.

-

Add a solution of iodine (1.5 equiv.) in DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-fluoro-3-iodo-1H-indazole.

Step 2: N-Methylation of 5-Fluoro-3-iodo-1H-indazole

The N1-methylation of the indazole ring can be achieved using a suitable methylating agent in the presence of a base. The regioselectivity of the methylation (N1 vs. N2) is dependent on the reaction conditions.[10] For N1-methylation, thermodynamically controlled conditions are typically employed.

Experimental Protocol:

-

To a solution of 5-fluoro-3-iodo-1H-indazole (1.0 equiv.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere, add a strong, non-nucleophilic base like sodium hydride (1.1 equiv.) at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes.

-

Add a methylating agent, such as methyl iodide (1.2 equiv.), dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Derivatization via Cross-Coupling Reactions

The C3-iodo substituent of this compound serves as an excellent handle for introducing a wide array of functional groups through palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or heteroaryl boronic acids or esters.

-

Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The indazole scaffold is a prominent feature in numerous approved and investigational kinase inhibitors.[11][12] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[13] The strategic placement of the fluoro, iodo, and methyl groups on this compound makes it an ideal starting material for the synthesis of potent and selective kinase inhibitors.

Targeting Key Oncogenic Kinases

Derivatives of this compound are promising candidates for the inhibition of several important classes of kinases implicated in cancer progression:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs are key mediators of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[14][15] Several indazole-based drugs, including Pazopanib and Axitinib, are potent VEGFR inhibitors.[1]

-

Janus Kinases (JAKs): The JAK-STAT signaling pathway is involved in a wide range of cellular processes, including inflammation and cell proliferation.[6][13] Dysregulation of this pathway is associated with various cancers and autoimmune diseases.

-

Src Family Kinases (SFKs): Src is a non-receptor tyrosine kinase that plays a central role in regulating cell adhesion, migration, and proliferation.[7][16][17] Elevated Src activity is frequently observed in many types of cancer.

References

- 1. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole | CymitQuimica [cymitquimica.com]

- 3. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 4. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 5. soc.chim.it [soc.chim.it]

- 6. sinobiological.com [sinobiological.com]

- 7. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 14. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cusabio.com [cusabio.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure, Synthesis, and Application of 5-Fluoro-3-iodo-1-methyl-1H-indazole

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant agents.[1] This technical guide provides an in-depth analysis of a highly functionalized derivative, 5-Fluoro-3-iodo-1-methyl-1H-indazole (CAS No. 1060817-10-8). We will dissect its molecular architecture, outline a robust synthetic pathway, and explore its strategic application as a versatile building block for drug discovery, particularly in the fields of oncology and neurology.[] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent intermediate in their synthetic campaigns.

Molecular Structure and Physicochemical Properties

This compound is a heteroaromatic compound built upon a bicyclic indazole core. The strategic placement of its substituents dictates its unique chemical reactivity and utility.

-

Indazole Core : A fused benzene and pyrazole ring system that serves as a bioisostere for native structures like indole, offering sites for hydrogen bonding and metabolic stability.

-

1-Methyl Group : N-methylation at the N1 position resolves the tautomeric ambiguity of the indazole ring, locking the conformation and often improving pharmacokinetic properties.

-

3-Iodo Group : The iodine atom at the C3 position is the key reactive handle. The C-I bond is readily activated for palladium-catalyzed cross-coupling reactions, making it an ideal site for introducing molecular diversity.

-

5-Fluoro Group : The fluorine atom on the benzene ring can significantly enhance biological activity by modulating properties such as metabolic stability, pKa, and binding affinity to target proteins through favorable electrostatic interactions.

Physicochemical Data

The key quantitative properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1060817-10-8 | ChemChart[3] |

| Molecular Formula | C₈H₆FIN₂ | BOC Sciences[] |

| Molecular Weight | 276.05 g/mol | Chem-Impex[4] |

| Appearance | Off-white to light yellow solid | Inferred from related compounds |

| SMILES | CN1C2=C(C=C(C=C2)F)C(=N1)I | ChemChart[3] |

| InChIKey | KUIFBOPEQAMZJO-UHFFFAOYSA-N | ChemChart[3] |

Synthesis and Characterization

Proposed Synthetic Workflow

The logical flow from commercially available starting material to the final product is outlined below. This workflow is designed for efficiency and high regioselectivity.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are self-validating systems, designed with internal checks and based on well-understood mechanistic principles to ensure a high probability of success.

Protocol 1: Synthesis of 5-Fluoro-3-iodo-1H-indazole (Precursor)

This procedure is adapted from established methods for the direct C3-iodination of indazoles.

-

Materials : 5-Fluoro-1H-indazole, Iodine (I₂), Potassium Hydroxide (KOH), Dimethylformamide (DMF), Petroleum Ether, Ethyl Acetate.

-

Procedure :

-

To a solution of 5-Fluoro-1H-indazole (1.0 eq) in DMF (10 mL/g), add potassium hydroxide (3.0 eq) and iodine (2.0 eq) sequentially at 0 °C under an inert atmosphere (e.g., Argon).

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The consumption of the starting material is the primary indicator of completion.

-

Upon completion, filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by silica gel column chromatography (e.g., eluting with a petroleum ether/ethyl acetate gradient) to yield 5-Fluoro-3-iodo-1H-indazole as a white solid.

-

Protocol 2: Synthesis of this compound (Target)

This protocol utilizes a strong, non-nucleophilic base to ensure deprotonation occurs at the N1 position, followed by methylation. This method is known to favor the thermodynamically more stable N1-alkylated product.[5]

-

Materials : 5-Fluoro-3-iodo-1H-indazole, Sodium Hydride (NaH, 60% dispersion in oil), Anhydrous Tetrahydrofuran (THF), Iodomethane (CH₃I), Saturated aqueous Ammonium Chloride (NH₄Cl).

-

Procedure :

-

To a dry round-bottom flask under an inert atmosphere, add 5-Fluoro-3-iodo-1H-indazole (1.0 eq) and dissolve it in anhydrous THF (15 mL/g).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise. Causality Note : Using NaH ensures irreversible deprotonation of the most acidic proton (N1-H), forming the indazolide anion. The use of a non-coordinating solvent like THF prevents solvation effects that might favor N2 alkylation.

-

Stir the resulting suspension at 0 °C for 30 minutes.

-

Slowly add iodomethane (1.1 eq) via syringe.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC/LC-MS for the disappearance of the starting material.

-

Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to isolate the target compound, this compound.

-

Structural Characterization (Predicted)

While experimental spectra for the final product are not publicly available, the ¹H NMR and ¹³C NMR chemical shifts can be reliably predicted based on the known spectral data of the precursor and the electronic effects of N-methylation.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| N-CH₃ | ~4.1 | Singlet (s) | N/A | N-methylation of indazoles typically results in a singlet around 4.0-4.2 ppm. |

| H-4 | ~7.5 | Doublet of doublets (dd) | J ≈ 9.0, 4.5 | Ortho-coupling to H-6 (small) and meta-coupling to F-5 (large). |

| H-6 | ~7.2 | Triplet of doublets (td) | J ≈ 9.0, 2.5 | Ortho-coupling to H-7 and H-4, and meta-coupling to F-5. |

| H-7 | ~7.0 | Doublet of doublets (dd) | J ≈ 9.0, 2.5 | Ortho-coupling to H-6 and para-coupling to F-5. |

Applications in Drug Discovery

The true value of this compound lies in its role as a strategic intermediate for building complex, biologically active molecules. Its structure is primed for diversification through modern synthetic chemistry.

The Power of the 3-Iodo Handle: Cross-Coupling Reactions

The C3-iodo group is the molecule's primary reactive center, enabling a host of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This versatility allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR).

Caption: Key cross-coupling reactions enabled by the C3-iodo substituent.

-

Suzuki-Miyaura Coupling : Enables the introduction of various aryl and heteroaryl groups, a common strategy in the design of kinase inhibitors where these moieties often interact with the hinge region of the enzyme's ATP binding site.

-

Sonogashira Coupling : Provides a direct route to 3-alkynyl indazoles, which can serve as precursors for a variety of other functional groups or act as pharmacophores themselves.

-

Buchwald-Hartwig Amination : Allows for the formation of C-N bonds, creating 3-amino indazole derivatives that are key structural motifs in many biologically active compounds.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, safe handling procedures can be established based on data for structurally related halo-indazoles.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a highly valuable and versatile building block for modern drug discovery. Its structure is a product of deliberate chemical design, combining a biologically relevant indazole core with strategically placed functional groups. The N-methyl group provides metabolic stability, the 5-fluoro atom enhances potency, and the 3-iodo substituent serves as a robust and flexible handle for synthetic diversification. By understanding its structure and leveraging established synthetic protocols, researchers can efficiently incorporate this powerful intermediate into the design and synthesis of next-generation therapeutics.

References

Methodological & Application

Synthesis Protocol for 5-Fluoro-3-iodo-1-methyl-1H-indazole: An Application Note for Medicinal Chemistry and Drug Discovery

Introduction

5-Fluoro-3-iodo-1-methyl-1H-indazole is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of complex molecules with diverse biological activities. The strategic placement of the fluorine, iodine, and N-methyl groups on the indazole scaffold provides medicinal chemists with multiple points for diversification and modulation of physicochemical properties. The fluorine atom can enhance metabolic stability and binding affinity, the iodine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), and the N-methyl group can improve pharmacokinetic properties. This compound and its derivatives are of significant interest in the development of therapeutic agents, particularly in oncology and for treating inflammatory diseases.

This application note provides a detailed, two-step protocol for the synthesis of this compound, commencing with the commercially available 5-fluoro-1H-indazole. The protocol is designed for researchers and scientists in drug development, offering not only a step-by-step guide but also insights into the rationale behind the chosen synthetic strategy and reaction conditions to ensure reproducibility and high yield.

Synthetic Strategy Overview

The synthesis of this compound is achieved in two sequential steps:

-

Regioselective C3-Iodination: The first step involves the electrophilic iodination of 5-fluoro-1H-indazole at the C3 position. The indazole ring system is an electron-rich heterocycle, with the C3 position being particularly susceptible to electrophilic attack.[1] We will employ N-Iodosuccinimide (NIS) as a mild and efficient iodinating agent.

-

Regioselective N1-Methylation: The subsequent step is the methylation of the nitrogen atom of the pyrazole ring in 5-fluoro-3-iodo-1H-indazole. The alkylation of indazoles can lead to a mixture of N1 and N2 isomers. This protocol utilizes conditions that favor the formation of the thermodynamically more stable N1-methylated product.[2][3]

Visualizing the Synthesis Workflow

Caption: Overall synthetic workflow for this compound.

Part 1: Regioselective C3-Iodination of 5-Fluoro-1H-indazole

Principle and Rationale

The C3 position of the indazole ring is the most nucleophilic carbon, making it the primary site for electrophilic substitution. N-Iodosuccinimide (NIS) is a convenient and effective source of an electrophilic iodine atom (I+). The reaction proceeds via an electrophilic aromatic substitution mechanism. Acetonitrile is chosen as the solvent due to its ability to dissolve the starting material and its relative inertness under the reaction conditions. The reaction is typically carried out at room temperature, as the activation of the indazole ring is sufficient for the reaction to proceed without heating.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| 5-Fluoro-1H-indazole | ≥98% | Sigma-Aldrich |

| N-Iodosuccinimide (NIS) | ≥98% | Sigma-Aldrich |

| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |

| Saturated Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | Fisher Scientific |

| Brine (Saturated NaCl solution) | ACS Grade | Fisher Scientific |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Fisher Scientific |

| Round-bottom flask | - | VWR |

| Magnetic stirrer and stir bar | - | VWR |

| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | Merck |

Experimental Protocol

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-fluoro-1H-indazole (1.36 g, 10.0 mmol).

-

Dissolution: Add anhydrous acetonitrile (40 mL) to the flask and stir at room temperature until the starting material is completely dissolved.

-

Addition of NIS: In a single portion, add N-iodosuccinimide (NIS) (2.47 g, 11.0 mmol, 1.1 equivalents) to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in dichloromethane (DCM, 50 mL).

-

Wash the organic layer with saturated aqueous sodium thiosulfate solution (2 x 30 mL) to quench any unreacted iodine.

-

Wash the organic layer with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product, 5-fluoro-3-iodo-1H-indazole, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The pure product is typically obtained as a pale yellow solid.

Part 2: Regioselective N1-Methylation of 5-Fluoro-3-iodo-1H-indazole

Principle and Rationale

The alkylation of indazoles can occur at either the N1 or N2 position. The regiochemical outcome is influenced by factors such as the base, solvent, and electrophile. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) deprotonates the indazole, forming the indazolide anion. This anion exists in equilibrium between two tautomeric forms. Under these conditions, the reaction is thermodynamically controlled, leading predominantly to the more stable N1-alkylated product.[2] Methyl iodide is a reactive and commonly used methylating agent.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| 5-Fluoro-3-iodo-1H-indazole | ≥98% | (From Step 1) |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |

| Methyl Iodide (CH₃I) | ≥99.5% | Sigma-Aldrich |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |

| Saturated Ammonium Chloride (NH₄Cl) | ACS Grade | Fisher Scientific |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |

| Brine (Saturated NaCl solution) | ACS Grade | Fisher Scientific |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific |

| Round-bottom flask | - | VWR |

| Magnetic stirrer and stir bar | - | VWR |

| Ice bath | - | - |

Experimental Protocol

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a magnetic stir bar and sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 equivalents).

-

Washing NaH (Optional but Recommended): Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil. Decant the hexanes carefully using a cannula or syringe.

-

Addition of THF: Add anhydrous tetrahydrofuran (THF, 30 mL) to the flask and cool the suspension to 0 °C using an ice bath.

-

Addition of Indazole: Dissolve 5-fluoro-3-iodo-1H-indazole (2.62 g, 10.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the stirred suspension of NaH at 0 °C.

-

Deprotonation: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes. You should observe the cessation of hydrogen gas evolution.

-

Addition of Methyl Iodide: Add methyl iodide (0.69 mL, 1.56 g, 11.0 mmol, 1.1 equivalents) dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours, monitoring the reaction progress by TLC (ethyl acetate/hexanes, 1:4).

-

Work-up:

-

Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 40 mL).

-

Combine the organic layers and wash with brine (30 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |

| This compound | C₈H₆FIN₂ | 276.05 | Off-white to yellow solid |

Note: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Step 1: Incomplete Iodination | Inactive NIS or insufficient reaction time. | Use a fresh batch of NIS. Extend the reaction time and continue to monitor by TLC. |

| Step 1: Formation of Di-iodinated Products | Use of excess NIS. | Use the stoichiometric amount or a slight excess (1.05-1.1 equivalents) of NIS. |

| Step 2: Low Yield of Methylated Product | Incomplete deprotonation or inactive methyl iodide. | Ensure the sodium hydride is fresh and properly washed. Use freshly distilled or a new bottle of methyl iodide. |

| Step 2: Formation of N2-isomer | Reaction conditions favoring kinetic control. | Ensure the reaction is run under thermodynamic control (NaH in THF). The use of other base/solvent combinations may alter the regioselectivity. |

Safety Precautions

-

N-Iodosuccinimide (NIS): Irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Sodium Hydride (NaH): Flammable solid and water-reactive. Handle under an inert atmosphere. The reaction with water generates flammable hydrogen gas.

-

Methyl Iodide (CH₃I): Toxic, a suspected carcinogen, and a lachrymator. Handle only in a well-ventilated fume hood with appropriate PPE.

-

Solvents: Acetonitrile, THF, and dichloromethane are flammable and/or toxic. Handle with care in a fume hood.

Always consult the Safety Data Sheets (SDS) for all reagents before use.

Mechanism Visualization

Caption: Mechanism of N1-methylation of the indazole.

References

Topic: Suzuki Coupling Reactions with 5-Fluoro-3-iodo-1-methyl-1H-indazole

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Indazoles

The indazole nucleus is a cornerstone scaffold in medicinal chemistry, integral to a wide array of pharmacologically active agents with applications as anti-inflammatory, antitumor, and anti-HIV drugs.[1] The strategic incorporation of fluorine into drug candidates is a widely recognized strategy to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity.[2][3][4] Consequently, fluorinated indazoles represent a privileged class of molecules in modern drug discovery.

5-Fluoro-3-iodo-1-methyl-1H-indazole is a highly valuable and versatile building block for synthesizing novel therapeutic agents.[][6] The C-3 iodo substituent serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, providing a robust platform for molecular diversification. Among these transformations, the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for forming carbon-carbon bonds.[7][8] Its operational simplicity, mild reaction conditions, and broad functional group tolerance make it an indispensable tool for constructing libraries of 3-aryl or 3-heteroaryl indazoles for structure-activity relationship (SAR) studies.[9][10]

This guide provides a detailed technical overview, field-proven protocols, and troubleshooting advice for successfully employing this compound in Suzuki coupling reactions.

Mechanism and Key Experimental Considerations

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[8] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[11][12]

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols for the Heck Reaction of 3-Iodo-Indazole Intermediates

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Its prevalence in approved drugs and clinical candidates underscores its importance in drug discovery programs. The functionalization of the indazole ring system, particularly at the C-3 position, is a key strategy for modulating pharmacological activity and exploring structure-activity relationships (SAR). The Mizoroki-Heck reaction, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, offers a versatile and efficient method for the C-3 alkenylation of indazole intermediates, providing access to a diverse array of complex molecules. This guide provides an in-depth technical overview, field-proven insights, and detailed protocols for successfully employing the Heck reaction with 3-iodo-indazole substrates.

The Heck Reaction: A Mechanistic Overview

The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide (in this case, 3-iodo-indazole) with an alkene in the presence of a palladium catalyst and a base.[1][2] The reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates.[1] Understanding this mechanism is crucial for rationalizing experimental choices and troubleshooting.

The key steps in the catalytic cycle are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodo-indazole, forming a Pd(II) complex. The C-3 position of the indazole ring is generally the most electron-deficient, which often leads to higher reactivity in this initial, and often rate-determining, step.

-

Alkene Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) complex, followed by a syn-migratory insertion of the alkene into the palladium-indazole bond. This step forms a new carbon-carbon bond.

-

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the desired 3-alkenyl-indazole product. This step typically proceeds with syn-stereochemistry.

-

Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and a salt byproduct, thus completing the catalytic cycle.

Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.

The Critical Role of N-H Protection

A crucial consideration in the Heck coupling of 3-iodo-indazoles is the presence of the N-H proton. While some cross-coupling reactions on unprotected indazoles have been reported, for Heck reactions, N-protection is generally recommended to prevent side reactions and catalyst inhibition. The acidic N-H can interfere with the catalytic cycle, potentially leading to undesired N-arylation or deactivation of the palladium catalyst.

Common protecting groups for the indazole nitrogen include:

-

Boc (tert-butyloxycarbonyl): Easily introduced and removed under acidic conditions.

-

THP (tetrahydropyran): Stable to many reaction conditions and cleaved with acid.

-

SEM (2-(trimethylsilyl)ethoxymethyl): Offers robust protection and can be removed under fluoride-mediated or acidic conditions.

The choice of protecting group can influence reaction outcomes and should be selected based on the overall synthetic strategy and compatibility with other functional groups in the molecule.

Key Reaction Components and Their Influence

The success of the Heck reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

-

Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective catalyst precursor that is reduced in situ to the active Pd(0) species. Other common sources of palladium include PdCl₂(PPh₃)₂ and Pd₂(dba)₃.

-

Ligands: Phosphine ligands are often employed to stabilize the palladium catalyst and modulate its reactivity. Triphenylphosphine (PPh₃) is a common choice. The use of bulky, electron-rich phosphine ligands can sometimes improve catalyst stability and prevent side reactions.

-

Base: A base is required to neutralize the hydroiodic acid (HI) generated during the reductive elimination step. Common bases include organic amines such as triethylamine (Et₃N) and inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). The choice of base can impact the reaction rate and yield.

-

Solvent: Anhydrous, polar aprotic solvents are typically used for the Heck reaction. N,N-Dimethylformamide (DMF) is a common choice due to its ability to dissolve the reactants and its high boiling point, which allows for elevated reaction temperatures. Other suitable solvents include acetonitrile (MeCN) and N-methyl-2-pyrrolidone (NMP).

Summary of Heck Reaction Conditions for 3-Iodo-Indazole Intermediates

The following table summarizes representative conditions for the Heck reaction of 3-iodo-indazole derivatives with various alkenes. It is important to note that optimal conditions may vary depending on the specific substrates used.

| Indazole Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| N-Boc-3-iodoindazole | Methyl acrylate | PdCl₂(dppf) (cat.) | - | TEA (cat.) | DMF | 50 | 2 | 62 | --INVALID-LINK-- |

| 3-Iodo-6-nitro-1H-indazole (N-protected) | Generic Alkene | Pd(OAc)₂ (5) | - | Et₃N (2) | DMF | 100 | 12-24 | Variable | --INVALID-LINK-- |

| 3-Iodo-6-methyl-4-nitro-1H-indazole | Methyl acrylate | Pd(OAc)₂ (5) | - | Na₂CO₃ (2) | DMF | 100-110 | 4-12 | Variable | --INVALID-LINK-- |

| N-SEM-3-iodoindazoles | Methyl 2-acetamidoacrylate | Pd(OAc)₂ | - | NaHCO₃ | DMF | 125 | 2 | 23-54 | --INVALID-LINK-- |

Experimental Protocols

Protocol 1: N-Protection of 3-Iodo-Indazole (Example with Boc Protection)

-

To a solution of 3-iodo-1H-indazole (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) and 4-dimethylaminopyridine (DMAP, 0.1 equiv.).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the N-Boc-3-iodoindazole.

Protocol 2: General Procedure for the Heck Reaction of N-Protected 3-Iodo-Indazole

Caption: General experimental workflow for the Heck reaction.

Step-by-Step Methodology:

-

Reaction Setup: In a dry Schlenk flask or sealed reaction vial under an inert atmosphere (e.g., argon or nitrogen), combine the N-protected 3-iodo-indazole (1.0 equiv.), the alkene (1.2-1.5 equiv.), and the base (e.g., Na₂CO₃, 2.0 equiv.).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF) via syringe.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and, if required, the phosphine ligand (e.g., PPh₃, 4-10 mol%).

-

Reaction Execution: Seal the vessel and heat the reaction mixture in a preheated oil bath to the desired temperature (typically 80-120 °C). Stir the mixture vigorously for the specified time (typically 4-24 hours), monitoring the reaction's progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 3-alkenyl-indazole.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or no conversion | - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Inappropriate base or solvent- Low reaction temperature | - Use fresh, high-quality catalyst.- Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., MeCN, NMP).- Increase the reaction temperature, potentially using microwave irradiation. |

| Formation of de-iodinated byproduct | - Presence of a hydride source- Inefficient reductive elimination | - Use a weaker base or an inorganic base instead of an organic amine.- Switch to a more sterically hindered ligand to disfavor the competing reductive pathway. |

| Poor regioselectivity | - Electronic and steric nature of the alkene- Catalyst system | - For terminal alkenes, the use of bidentate phosphine ligands can favor the linear product.- Lowering the reaction temperature may improve selectivity. |

| Low yield with unprotected indazole | - N-arylation side reactions- Catalyst inhibition by the N-H proton | - Protect the indazole nitrogen with a suitable protecting group (e.g., Boc, SEM, THP) prior to the Heck reaction. |

Conclusion

The Mizoroki-Heck reaction is an invaluable tool for the C-3 functionalization of 3-iodo-indazole intermediates, enabling the synthesis of a wide range of structurally diverse molecules with significant potential in drug discovery and development. A thorough understanding of the reaction mechanism, the critical need for N-protection, and the judicious selection of reaction parameters are paramount for achieving high yields and purity. The protocols and insights provided in this guide are intended to empower researchers to effectively implement and optimize the Heck reaction for their specific synthetic targets.

References

Application Notes and Protocols for the Preparation of Bioactive Molecules from 5-Fluoro-3-iodo-1-methyl-1H-indazole

Abstract

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic incorporation of a fluorine atom and an iodine handle, as seen in 5-Fluoro-3-iodo-1-methyl-1H-indazole, creates a highly versatile and valuable building block for drug discovery programs.[][4] This guide provides an in-depth exploration of the key synthetic transformations enabled by this substrate, focusing on palladium-catalyzed cross-coupling reactions. Authored for researchers, medicinal chemists, and drug development professionals, this document offers detailed experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, explains the rationale behind procedural choices, and summarizes the application of these methods in synthesizing potent, biologically active molecules.

Section 1: The Strategic Importance of the 5-Fluoro-1-methyl-1H-indazole Scaffold

The Indazole Moiety in Medicinal Chemistry

Indazole derivatives are integral to a wide array of approved drugs and clinical candidates due to their ability to mimic purine bases and engage in critical hydrogen bonding interactions with biological targets.[2] Their rigid bicyclic structure provides a well-defined vector for substituent placement, making them ideal scaffolds for structure-activity relationship (SAR) studies. A multitude of indazole-containing compounds have been developed with a broad spectrum of pharmacological activities, including potent inhibitors of kinases, histone deacetylases (HDACs), and poly (ADP-ribose) polymerase (PARP).[5][6][7][8]

The Role of Fluorine in Drug Design

The introduction of fluorine into a drug candidate is a widely employed strategy in modern medicinal chemistry to enhance pharmacological properties.[9] A fluorine atom can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate pKa to improve cell permeability and oral bioavailability.[10] In the context of the indazole scaffold, fluorination has been shown to significantly enhance the potency and pharmacokinetic profile of kinase inhibitors.[11]

This compound: A Versatile Building Block

The subject of this guide, this compound, is an exemplary starting material for generating diverse chemical libraries.

-

The 5-Fluoro Group: Confers the aforementioned benefits of fluorination.

-

The 1-Methyl Group: Prevents potential side reactions or isomerization associated with the unprotected N-H of the indazole ring, simplifying reaction outcomes.

-

The 3-Iodo Group: Serves as a highly efficient and reactive handle for functionalization. The C-I bond at the electron-deficient C3 position is particularly susceptible to oxidative addition by palladium(0) catalysts, making it the ideal site for introducing molecular complexity via cross-coupling reactions.[12]

Section 2: Core Synthetic Transformations

The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. These transformations allow for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a vast chemical space of potential drug candidates.

Caption: Key cross-coupling pathways from the central indazole scaffold.

Section 3: Experimental Protocols and Application Notes

This section provides generalized, yet robust, protocols for the three primary cross-coupling reactions. Researchers should note that optimization of catalyst, ligand, base, and solvent may be required for specific or challenging substrates.

Suzuki-Miyaura Cross-Coupling: For C(sp²)-C(sp²) Bond Formation

Application Note: The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for constructing biaryl and heteroaryl-aryl bonds in drug discovery.[13] Its functional group tolerance, the commercial availability of a vast array of boronic acids and esters, and generally high yields make it a first-choice reaction. For a substrate like this compound, the choice of catalyst is crucial. While Pd(PPh₃)₄ can be effective, modern catalyst systems using dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligands, such as Pd(dppf)Cl₂, often provide superior results with heteroaryl halides by promoting the catalytic cycle and minimizing side reactions.[14] An aqueous base like K₂CO₃ or Cs₂CO₃ is typically used in a solvent system like 1,4-dioxane/water or DME.[15][16]

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

-

Materials & Equipment:

-

This compound (1.0 equiv)

-

Aryl- or heteroarylboronic acid (1.2–1.5 equiv)

-

Pd(dppf)Cl₂ (0.02–0.05 equiv)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0–3.0 equiv)

-

1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Schlenk flask or microwave vial, magnetic stirrer, heating mantle/oil bath, inert gas (Argon or Nitrogen) line.

-

-

Procedure:

-

To a Schlenk flask, add this compound, the boronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the Pd(dppf)Cl₂ catalyst under a positive flow of inert gas.

-

Add the degassed solvent system (1,4-dioxane and water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

-

Heat the reaction mixture to 80–100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 2–16 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation

Application Note: The Sonogashira coupling provides a direct route to 3-alkynylindazoles, which are valuable intermediates and bioactive molecules in their own right.[17] This reaction is indispensable for creating rigid linkers in molecules like PROTACs or for accessing further functionalities through reactions of the alkyne. The classic Sonogashira reaction employs a dual catalyst system: a palladium source (e.g., PdCl₂(PPh₃)₂) to facilitate the main cross-coupling cycle and a copper(I) co-catalyst (e.g., CuI) to form a reactive copper acetylide intermediate.[18] An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used both as the base and often as the solvent.

Protocol 3.2: General Procedure for Sonogashira Coupling

-

Materials & Equipment:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2–1.5 equiv)

-

PdCl₂(PPh₃)₂ (0.02–0.05 equiv)

-

Copper(I) Iodide (CuI) (0.04–0.10 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent with THF/DMF)

-

Schlenk flask, magnetic stirrer, inert gas (Argon or Nitrogen) line.

-

-

Procedure:

-

To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent (e.g., TEA or THF).

-

Add the terminal alkyne via syringe.

-

Stir the reaction at room temperature or heat gently (40–60 °C) if necessary.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 1–8 hours), concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Buchwald-Hartwig Amination: For C(sp²)-N Bond Formation

Application Note: The Buchwald-Hartwig amination is a transformative reaction for constructing C-N bonds, a linkage central to countless pharmaceuticals.[19][20] It allows for the coupling of aryl halides with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles. The success of this reaction is highly dependent on the choice of phosphine ligand.[20] For heteroaryl halides, bulky, electron-rich biarylphosphine ligands such as Xantphos or RuPhos are often superior. They accelerate the rate-limiting reductive elimination step and stabilize the palladium catalyst, leading to higher yields and broader substrate scope. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate is required to deprotonate the amine or its palladium complex within the catalytic cycle.[19]

Protocol 3.3: General Procedure for Buchwald-Hartwig Amination

-

Materials & Equipment:

-

This compound (1.0 equiv)

-

Amine (primary or secondary) (1.2–1.5 equiv)

-

Pd₂(dba)₃ (0.01–0.03 equiv) or Pd(OAc)₂ (0.02-0.06 equiv)

-

Xantphos or RuPhos (1.5–2.0 times the moles of Pd)

-

Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5–2.5 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

-

Schlenk flask or sealed tube, magnetic stirrer, heating mantle/oil bath, inert gas line, glovebox (recommended for handling air-sensitive reagents).

-

-

Procedure:

-

In a glovebox, add the palladium source, ligand, and base to a Schlenk flask or reaction tube.

-

Add this compound.

-

Add the anhydrous, degassed solvent.

-

Add the amine coupling partner.

-

Seal the vessel, remove it from the glovebox, and heat to 80–110 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 4–24 hours), cool the reaction to room temperature.

-

Quench the reaction carefully by adding saturated aqueous ammonium chloride.

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Section 4: Summary of Synthesized Bioactive Molecules

The methodologies described above have been instrumental in the synthesis of numerous indazole-based compounds with significant biological activity. The following table summarizes representative examples from the literature, showcasing the power of this scaffold in targeting diverse disease-related proteins.

| Bioactive Molecule Class | Therapeutic Target(s) | Key Coupling Reaction | Example Activity | Reference(s) |

| Indazole-based Kinase Inhibitors | Polo-like kinase 4 (PLK4) | Suzuki / Amidation | IC₅₀ < 0.1 nM (Compound C05) | [5] |

| Indazole-pyrimidine Derivatives | VEGFR-2 | Suzuki / SNAr | IC₅₀ = 24.5 nM (Compound 6i) | [21] |

| Indazole-based HDAC Inhibitors | HDAC1, HDAC2, HDAC8 | Amidation | IC₅₀ = 2.7 nM (HDAC1, Cmpd 15k) | [6] |

| Indazole-based HDAC6 Inhibitors | Histone deacetylase 6 (HDAC6) | Amidation | IC₅₀ = 1.8 nM (Compound 5j) | [7] |

| General Anticancer Agents | Apoptosis Induction | Not Specified | IC₅₀ = 0.23–1.15 μM (Compound 2f) | [22] |

| FGFR Inhibitors | FGFR1 | Suzuki | IC₅₀ = 2.9 nM (Compound 99) | [1] |

| EGFR Inhibitors | EGFR, EGFR T790M | Not Specified | IC₅₀ = 5.3 nM (EGFR T790M, Cmpd 109) | [1] |

Section 5: Conclusion

This compound is a premier building block for the synthesis of bioactive molecules. Its well-defined structure, coupled with the advantageous properties imparted by the fluorine substituent and the exceptional reactivity of the C3-iodo group, provides a reliable and efficient entry point into a diverse range of medicinally relevant chemical matter. The palladium-catalyzed cross-coupling protocols detailed herein—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—are robust, scalable, and foundational methods that empower chemists to rapidly generate novel indazole derivatives for the discovery and development of next-generation therapeutics.

Section 6: References

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing. 5

-

Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities. MedChemComm (RSC Publishing). 21

-

Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening. PubMed. 6

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances (RSC Publishing). 22

-

Design, synthesis, and biological evaluation of indazole-based histone deacetylase 6 inhibitors. PubMed. 7

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. 11

-

This compound. BOC Sciences.

-

Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate. 23

-

Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. 24

-

Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. Benchchem. 25

-

5-Fluoro-1H-indazole. Chem-Impex. 4

-

Application Notes and Protocols for Suzuki Coupling with 4-Fluoro-2-methyl-1H-indol-5-amine Derivatives. Benchchem. 15

-

A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. Benchchem. 12

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. 1

-

Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization. ACS Publications. 26

-

Buchwald–Hartwig amination. Wikipedia. 19

-

Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. ResearchGate. 2

-

Applications of Fluorine in Medicinal Chemistry. Request PDF. 9

-

Applications of Fluorine in Medicinal Chemistry. Sigma-Aldrich - Merck Millipore. 10

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. 14

-

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. Benchchem. 20

-

comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles. Benchchem. 27

-

Application Notes and Protocols: Suzuki Coupling Reactions with 3-iodo-1H-indazole Derivatives. Benchchem. 13

-

An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. NIH. 16

-

Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. 18

-

Synthesis of the ortho/meta/para Isomers of Relevant Pharmaceutical Compounds by Coupling a Sonogashira Reaction with a Regioselective Hydration. Request PDF. 17

-

Niraparib. PubChem - NIH. 8

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]